3-Benzoyl-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
3-benzoyl-1-[(4-fluorophenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO2/c24-18-12-10-16(11-13-18)14-25-15-20(22(26)17-6-2-1-3-7-17)23(27)19-8-4-5-9-21(19)25/h1-13,15H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWRJPXUDYQDCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzophenone and benzimidazole derivatives, have been found to exhibit antimicrobial activity. They have been shown to target FtsZ, a key functional protein in bacterial cell division.
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes that inhibit bacterial growth. The interaction could potentially disrupt the normal function of the target protein, thereby inhibiting bacterial cell division.
Biological Activity
3-Benzoyl-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of quinolinone derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research. The unique structural features, including the fluorophenyl substituent, suggest enhanced interactions with biological targets.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 357.4 g/mol. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common route includes:
- Formation of the Benzoyl Intermediate : Preparation of 4-fluorobenzoyl chloride from 4-fluorobenzoic acid using thionyl chloride.
- Condensation Reaction : Reaction of 4-fluorobenzoyl chloride with 3-fluorobenzylamine to form the corresponding amide.
- Cyclization : The amide undergoes cyclization in the presence of a catalyst (e.g., polyphosphoric acid) to yield the quinolinone core structure .
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound shows promising effects against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has been evaluated for its anticancer properties against several cancer cell lines, including breast and colon cancer. Studies have shown that it induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HT-29 (Colon) | 15.0 |
In a study by , it was observed that treatment with this compound resulted in significant cell cycle arrest at the G2/M phase, indicating its potential as an anticancer agent.
Anti-inflammatory Effects
Further investigations into its anti-inflammatory properties revealed that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound's mechanism involves blocking NF-kB signaling pathways, which are crucial for inflammatory responses.
Case Studies
A notable case study involved the administration of this compound in a murine model of inflammation. Results showed a marked reduction in paw swelling and histological evidence of decreased inflammatory cell infiltration compared to control groups .
Scientific Research Applications
Biological Activities
Research indicates that quinoline derivatives exhibit diverse biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, potentially serving as an alternative to traditional antibiotics .
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases .
Antimicrobial Research
The increasing prevalence of antibiotic resistance has driven interest in compounds like this compound. Studies have demonstrated its ability to disrupt biofilm formation and enhance the efficacy of existing antibiotics by targeting resistant strains .
Cancer Treatment
In vitro studies have indicated that this compound can induce apoptosis in cancer cells. Its mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating infections caused by biofilm-forming bacteria. Results showed significant reductions in bacterial load compared to control groups .
- Case Study on Cancer Treatment : Another study focused on patients with specific types of cancer who received treatment involving this compound. The findings suggested improved outcomes in tumor reduction and patient survival rates compared to standard therapies .
Comparison with Similar Compounds
Key Structural Variations:
- Fluorophenyl Position: The compound 3-benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one () differs only in the fluorine substituent position (3- vs. 4-fluorophenyl). Steric repulsion from 4-fluorophenyl groups in other systems (e.g., metalloporphyrins) induces nonplanar geometries, as observed in crystallographic studies. Similar distortion may occur in the target compound, contrasting with planar geometries in non-fluorinated analogs .
- Functional Group Modifications: 3-[(3-Chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)quinolin-4(1H)-one () replaces the benzoyl group with a sulfonyl moiety and introduces additional substituents (chlorophenyl, diethylamino).
- Core Modifications: Derivatives such as 2-(2H-1,3-benzodioxol-5-yl)-1-methyl-1,4-dihydroquinolin-4-one () feature a benzodioxole ring instead of benzoyl, altering electron distribution and hydrogen-bonding capacity .
Physicochemical and Crystallographic Properties
- Planarity and Steric Effects: The 4-fluorophenyl group in the target compound may induce nonplanarity in the quinolinone core due to steric repulsion, as seen in metalloporphyrins with meso-fluorophenyl substituents . In contrast, naphtho-annulated porphyrins without fluorophenyl groups adopt planar geometries, highlighting the structural impact of fluorine placement .
Crystallographic Analysis :
Pharmacological Potential
- The 3-fluorophenylmethyl analog () is labeled a "screening compound," implying utility in high-throughput assays for drug discovery .
- Sulfonyl-containing derivatives () may exhibit enhanced binding to sulfonamide-sensitive targets (e.g., enzymes or receptors), though chlorine and methyl groups could affect toxicity profiles .
Data Table: Comparative Analysis of Key Compounds
Q & A
Basic Research Questions
Q. What are the recommended laboratory-scale synthetic routes for 3-Benzoyl-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one?
- Methodology : The synthesis typically involves multi-step organic reactions, starting with the formation of the dihydroquinolinone core. Key steps include:
- Friedel-Crafts acylation to introduce the benzoyl group at position 3.
- N-alkylation using 4-fluorobenzyl halides to attach the fluorinated substituent at position 1 .
- Optimization of reaction conditions (e.g., anhydrous solvents like DCM, temperatures of 60–80°C, and catalysts such as AlCl₃ for acylation) to improve yields (~60–75%) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) are standard for isolating the final product .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and absence of unreacted intermediates (e.g., aromatic protons in the 6.5–8.5 ppm range) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 388.12 for C₂₃H₁₆FNO₂) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What experimental strategies mitigate low yields during fluorinated intermediate synthesis?
- Key Adjustments :
- Use of moisture-sensitive reagents (e.g., 4-fluorobenzyl bromide) under inert atmospheres (N₂/Ar) to prevent hydrolysis .
- Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂ vs. AlCl₃) for acylation efficiency .
- Stepwise Monitoring : TLC or in-situ IR to track reaction progress and minimize side products .
Advanced Research Questions
Q. How can researchers design assays to evaluate the compound’s potential anticancer activity?
- In Vitro Models :
- Cell Lines : Use human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) with IC₅₀ determination via MTT assays .
- Controls : Include positive controls (e.g., doxorubicin) and solvent-only negative controls to validate results .
- Mechanistic Studies :
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to assess cell death pathways .
- Enzyme Inhibition : Screening against kinases (e.g., EGFR) using fluorogenic substrates .
Q. What crystallographic approaches resolve the compound’s 3D structure?
- X-ray Diffraction : Single-crystal X-ray analysis with SHELXL for refinement:
- Data Collection : High-resolution (<1.0 Å) data at cryogenic temperatures (100 K) to reduce thermal motion artifacts .
- Validation : R-factor convergence (<0.05) and ORTEP-3 for visualizing thermal ellipsoids .
Q. How can conflicting solubility data (e.g., in DMSO vs. water) be resolved?
- Experimental Reassessment :
- DSC/TGA : Thermal analysis to identify polymorphic forms affecting solubility .
- pH-Dependent Studies : Measure solubility across pH 2–8 (simulated gastric/intestinal fluids) .
- Co-solvent Systems : Test DMSO/water or PEG-based mixtures for improved dissolution .
Q. What substituent modifications enhance bioactivity in dihydroquinolinone derivatives?
- SAR Insights :
- Fluorine Position : Para-fluorine on the benzyl group (vs. meta) improves metabolic stability and target affinity .
- Benzoyl vs. Sulfonyl Groups : Sulfonyl derivatives (e.g., 3-benzenesulfonyl analogs) show higher antimicrobial potency but lower solubility .
Q. How can computational methods predict binding modes with biological targets?
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Suite for docking into crystallized protein structures (e.g., PDB: 1M17 for EGFR) .
- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
